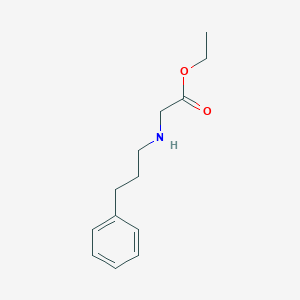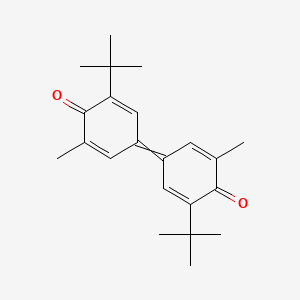
Androsterone 3-beta-glucuronide D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androsterone 3-beta-glucuronide D5 is a synthetic derivative of androsterone, a naturally occurring steroid hormone. This compound is primarily used in scientific research to study androgen metabolism and its effects on various biological systems. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to androsterone, enhancing its solubility and excretion in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Androsterone 3-beta-glucuronide D5 involves multiple steps, starting with the preparation of androsterone. The key steps include:
Hydroxylation: Androsterone undergoes hydroxylation to introduce a hydroxyl group at the 3-beta position.
Glucuronidation: The hydroxylated androsterone is then reacted with glucuronic acid in the presence of a catalyst to form the glucuronide conjugate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of androsterone are processed in batches to control reaction conditions and maximize yield.
Purification: The final product is purified using techniques such as chromatography to remove impurities and ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Androsterone 3-beta-glucuronide D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroxylated form.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Androsterone 3-beta-glucuronide D5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of androgen metabolites.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating androgen-related disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying hormone metabolism.
Mecanismo De Acción
The mechanism of action of Androsterone 3-beta-glucuronide D5 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The compound is metabolized by UDP-glucuronosyltransferases, primarily UGT2B15 and UGT2B17, which facilitate its excretion from the body. It acts as a marker for androgen activity and is used to study the effects of androgens on various biological pathways.
Comparación Con Compuestos Similares
Androsterone sulfate: Another conjugate of androsterone, formed by the attachment of sulfate groups.
Etiocholanolone glucuronide: A glucuronide conjugate of etiocholanolone, another androgen metabolite.
3-alpha-Androstanediol glucuronide: A glucuronide conjugate of 3-alpha-androstanediol, used as a marker for androgen activity.
Uniqueness: Androsterone 3-beta-glucuronide D5 is unique due to its specific glucuronide conjugation at the 3-beta position, which enhances its solubility and excretion. This makes it a valuable tool for studying androgen metabolism and its effects on various biological systems.
Propiedades
Fórmula molecular |
C25H38O8 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D |
Clave InChI |
VFUIRAVTUVCQTF-ISWMLDJZSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)






